molecular formula C5H8N4OS B2746880 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 1507798-97-1

1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2746880
CAS No.: 1507798-97-1
M. Wt: 172.21
InChI Key: HFYGMTLUDTWUII-UHFFFAOYSA-N
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Description

1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a thiol (-SH) group at position 5 and an oxolan-3-yl (tetrahydrofuran-3-yl) group at position 1. This compound is structurally categorized under tetrazole derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and versatility in hydrogen bonding .

Properties

IUPAC Name

1-(oxolan-3-yl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c11-5-6-7-8-9(5)4-1-2-10-3-4/h4H,1-3H2,(H,6,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYGMTLUDTWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C(=S)N=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507798-97-1
Record name 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of oxolan-3-yl derivatives with tetrazole precursors under controlled conditions. One common method includes the cyclization of oxolan-3-yl hydrazine with carbon disulfide and sodium azide, followed by acidification to yield the desired tetrazole-thione compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thione group may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrazole-Thiol Derivatives

The biological and physicochemical properties of tetrazole-thiol derivatives are highly dependent on the substituent at position 1. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(oxolan-3-yl)-1H-tetrazole-5-thiol Oxolan-3-yl (tetrahydrofuran) C₆H₉N₄OS ~185.22 Cyclic ether enhances solubility
1-(oxan-4-yl)-1H-tetrazole-5-thiol Oxan-4-yl (tetrahydropyran) C₆H₁₀N₄OS 186.24 Six-membered ring increases lipophilicity
1-(3,4-diethoxyphenyl)-1H-tetrazole-5-thiol 3,4-Diethoxyphenyl C₁₁H₁₄N₄O₂S 266.32 Aromaticity enables π-π interactions
1-[3-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol 3-(Trifluoromethyl)phenyl C₈H₅F₃N₄S 246.21 Electron-withdrawing CF₃ increases thiol acidity
1-(prop-2-en-1-yl)-1H-tetrazole-5-thiol Allyl C₄H₆N₄S 142.18 Allyl group enables radical reactions
Comparison with Other Derivatives
  • Aromatic Derivatives : Compounds like 1-(3,4-diethoxyphenyl)-1H-tetrazole-5-thiol are synthesized using halide intermediates (e.g., aryl halides) in the presence of InCl₃ as a catalyst .
  • Allyl Derivatives : Allyl halides react with tetrazole-thiols under basic conditions, as seen in .

Research Findings and Data

Table 2: Comparative Pharmacological Relevance

Compound Notable Activity Reference
1-(oxolan-3-yl)-1H-tetrazole-5-thiol Potential solubility enhancer in drug formulations
1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol High lipophilicity for membrane penetration
1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol Chiral HPLC applications in drug analysis

Biological Activity

1-(Oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's chemical formula is C6H10N4OSC_6H_{10}N_4OS with a molecular weight of 186.24 g/mol. Its structure features a tetrazole ring and a thiol group, which are crucial for its biological interactions.

PropertyValue
Chemical FormulaC6H10N4OSC_6H_{10}N_4OS
Molecular Weight186.24 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal pathogens like Candida albicans.

Case Study:
A study published in 2023 evaluated the antimicrobial effects of several tetrazole derivatives. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity .

Antioxidant Properties

The compound has also been shown to possess antioxidant properties. Using the DPPH assay, it was found to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Data Summary:

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial and antioxidant activities, this compound has been investigated for cytotoxic effects against cancer cell lines. The compound was tested against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines.

Results:
The MTT assay results showed that the compound inhibited cell proliferation with an IC50 value of 15 µg/mL for A431 cells and 20 µg/mL for HCT116 cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Thiol Group Interaction: The thiol group can form covalent bonds with cysteine residues in proteins, which may lead to modulation of protein function.
  • Tetrazole Ring Interactions: The tetrazole moiety may interact with enzymes and receptors involved in cellular signaling pathways.

Q & A

Basic Research Question

  • ¹H NMR :
    • Oxolane protons appear as a multiplet (δ 3.5–4.5 ppm) due to ring strain and coupling.
    • Tetrazole protons resonate as a singlet (δ 8.5–9.5 ppm).
    • Thiol (-SH) protons, if protonated, show a broad peak (δ 1.5–3.0 ppm), but deprotonation in basic media may suppress this signal .
  • IR Spectroscopy :
    • S-H stretch (~2550 cm⁻¹) confirms thiol presence.
    • Tetrazole ring vibrations (C=N stretches at 1450–1600 cm⁻¹) and oxolane C-O-C (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituents .

What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Advanced Research Question

  • Hybrid DFT/MD Simulations : Combine density functional theory (DFT) with molecular dynamics to model solvent effects and transition states, addressing discrepancies in reaction pathways .
  • Experimental Validation :
    • Replicate computational conditions (solvent, temperature) in lab settings.
    • Use control experiments (e.g., isotopic labeling) to trace reaction intermediates .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets, isolating variables (e.g., solvent polarity) causing contradictions .

How does crystallographic software like SHELX assist in determining the three-dimensional structure of this tetrazole derivative?

Advanced Research Question

  • Data Collection : High-resolution X-ray diffraction (XRD) data is processed via SHELXL for refinement.
  • Model Building : SHELXS generates initial electron density maps, while SHELXL refines atomic coordinates and thermal parameters .
  • Validation :
    • R-factor analysis (<5% for high-quality data) ensures model accuracy.
    • Twinning detection (via SHELXD) resolves ambiguities in crystal symmetry .
  • Macromolecular Applications : SHELXPRO interfaces with protein crystallography tools for studying ligand-protein interactions .

What methodologies evaluate the biological activity of this compound, and how can conflicting assay results be reconciled?

Advanced Research Question

  • In Vitro Assays :
    • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
    • Enzyme Inhibition : Kinase or COX-2 inhibition assays with IC₅₀ determination .
  • Data Reconciliation :
    • Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
    • Structural Analog Comparison : Compare activity with analogs (e.g., 5-aryl-1,2,4-triazoles) to identify SAR trends .
    • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to resolve outliers .

How can the thiol group’s reactivity be exploited for functionalizing this compound?

Advanced Research Question

  • Disulfide Formation : Oxidize -SH to -S-S- bridges using H₂O₂ or I₂, enabling dimerization or polymer conjugation .
  • Nucleophilic Substitution : React with alkyl halides to form thioethers (e.g., for prodrug design) .
  • Metal Coordination : Chelate transition metals (e.g., Au³⁺, Pt²⁺) for catalytic or anticancer applications .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction :
    • SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
    • MOLPROPERTY : Predicts metabolic sites (e.g., CYP450 interactions) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2, kinases) .

How do structural modifications (e.g., oxolane substitution) impact the compound’s stability?

Advanced Research Question

  • Steric Effects : Bulky oxolane substituents increase steric hindrance, reducing hydrolysis but potentially lowering solubility .
  • Electronic Effects : Electron-withdrawing groups on oxolane stabilize the tetrazole ring against ring-opening .
  • Accelerated Stability Testing :
    • Expose derivatives to stress conditions (pH 1–13, 40–80°C) and monitor degradation via HPLC .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-MS/MS :
    • Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for separation.
    • Detect impurities at ppm levels via multiple reaction monitoring (MRM) .
  • NMR Spectroscopy : ¹³C DEPT-Q experiments identify low-abundance carbons from impurities .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

  • Solvent Replacement : Substitute PEG-400 with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst Recycling : Recover Bleaching Earth Clay via filtration and reactivation (calcination at 400°C) .
  • Microwave-Assisted Synthesis : Reduce reaction times (from hours to minutes) and energy use .

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